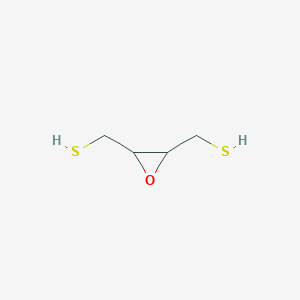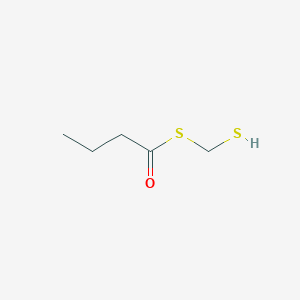
2,3-Oxiranedimethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Oxiranedimethanethiol is an organic compound with the molecular formula C4H8OS2 It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two thiol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Oxiranedimethanethiol typically involves the reaction of epoxides with thiol-containing compounds. One common method is the reaction of 2,3-epoxybutane with hydrogen sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent addition of thiol groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3-Oxiranedimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Oxiranedimethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3-Oxiranedimethanethiol involves its reactive thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, modulation of enzyme activity, and alteration of cellular redox states. The oxirane ring can also participate in reactions that modify the structure and function of biomolecules.
相似化合物的比较
Similar Compounds
2,3-Dimethyloxirane: Similar in structure but lacks thiol groups.
2,3-Epoxybutane: Contains an oxirane ring but no thiol groups.
1,4-Butanedithiol: Contains thiol groups but lacks an oxirane ring.
Uniqueness
2,3-Oxiranedimethanethiol is unique due to the combination of an oxirane ring and thiol groups, which imparts distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
875834-90-5 |
|---|---|
分子式 |
C4H8OS2 |
分子量 |
136.2 g/mol |
IUPAC 名称 |
[3-(sulfanylmethyl)oxiran-2-yl]methanethiol |
InChI |
InChI=1S/C4H8OS2/c6-1-3-4(2-7)5-3/h3-4,6-7H,1-2H2 |
InChI 键 |
OBJBWZLPECUFNR-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(O1)CS)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

